1-Benzylideneamino-1,2,3-benzotriazole
Description
Properties
CAS No. |
23589-43-7 |
|---|---|
Molecular Formula |
C13H10N4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(E)-N-(benzotriazol-1-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C13H10N4/c1-2-6-11(7-3-1)10-14-17-13-9-5-4-8-12(13)15-16-17/h1-10H/b14-10+ |
InChI Key |
KSFYLQMDWMTUSD-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C3=CC=CC=C3N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzotriazole Derivatives
Structural and Functional Group Variations
Key structural analogs include:
- 1-Methyl-1H-1,2,3-benzotriazole (Tolytriazole, TTA) : A methyl-substituted derivative widely used as a corrosion inhibitor .
- 1-Hydroxybenzotriazole (HOBT) : Contains a hydroxyl group, critical in peptide coupling reactions .
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole : Features a cyclic ether substituent, synthesized via alkylation of alcohols .
- 1-Benzyl-1H-1,2,3-triazole-substituted benzothiazoles : Hybrid structures with benzothiazole moieties, synthesized via click chemistry .
Table 1: Comparative Physical and Chemical Properties
Spectroscopic and Analytical Data
Q & A
Q. What are the standard synthetic routes for preparing 1-Benzylideneamino-1,2,3-benzotriazole, and what conditions optimize yield?
The synthesis typically involves condensation reactions between benzotriazole derivatives and substituted benzaldehydes. A common method includes refluxing 0.001 mol of a benzotriazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with an equimolar amount of benzaldehyde in absolute ethanol, catalyzed by glacial acetic acid, under reflux for 4 hours . Key parameters include:
| Parameter | Condition |
|---|---|
| Solvent | Absolute ethanol |
| Catalyst | Glacial acetic acid (5 drops) |
| Reaction time | 4 hours (reflux) |
| Work-up | Solvent evaporation under reduced pressure, filtration |
Yields can be improved by using inert atmospheres (e.g., nitrogen) and optimizing stoichiometric ratios of reactants.
Q. How can researchers monitor the progress of synthesis reactions for this compound?
Thin-layer chromatography (TLC) is a widely used analytical method to track reaction progress. A typical protocol involves spotting the reaction mixture on silica-coated plates, using a mobile phase such as ethyl acetate/hexane (1:3), and visualizing under UV light or iodine vapor. Retention factor (Rf) values help confirm intermediate formation or completion of the reaction .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm proton environments and carbon frameworks.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=N stretching at ~1600 cm).
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves molecular geometry, as demonstrated in related benzotriazole derivatives (e.g., bond lengths and angles for triazole rings) .
Advanced Research Questions
Q. How does computational chemistry aid in understanding the molecular interactions of this compound?
Density Functional Theory (DFT) calculations and molecular docking studies predict binding affinities to biological targets (e.g., enzymes) or metal ions. For example, the aromatic benzotriazole core facilitates π-stacking interactions, while nitrogen atoms act as hydrogen-bond donors/acceptors. Software like Gaussian or AutoDock can model these interactions, guiding experimental design for drug discovery or coordination chemistry .
Q. What mechanistic insights explain the stability and reactivity of this compound under varying pH conditions?
The benzotriazole moiety is stable in neutral and acidic environments but may undergo hydrolysis in strongly alkaline conditions. Protonation of the triazole ring’s nitrogen atoms enhances electrophilicity, enabling nucleophilic substitutions. Kinetic studies using UV-Vis spectroscopy can monitor degradation rates, while cyclic voltammetry reveals redox behavior relevant to corrosion inhibition or catalytic applications .
Q. How can researchers design derivatives of this compound to enhance biological activity?
Structure-activity relationship (SAR) studies focus on modifying substituents on the benzylideneamino group. For example:
- Electron-withdrawing groups (e.g., -NO) increase electrophilicity, enhancing interactions with enzyme active sites.
- Bulky substituents (e.g., aryl groups) improve selectivity by steric hindrance. Biological assays (e.g., MIC tests for antimicrobial activity) validate these modifications .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in multicomponent reactions involving this compound?
Q. How do crystallographic studies resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, in 1-(methanesulfonyl)-1H-1,2,3-benzotriazole, the N1–N2 bond length (1.389 Å) and N3–N2 bond length (1.288 Å) confirm localized bonding, critical for understanding reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
